Pentyl 2-pyridyl ketone

Description

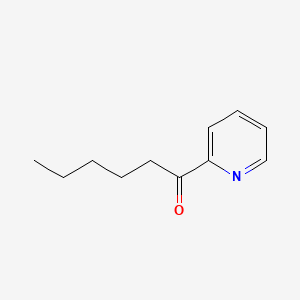

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKVJWNKQCIUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339463 | |

| Record name | Pentyl 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42203-03-2 | |

| Record name | 1-(2-Pyridinyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42203-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-2-yl)hexan-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(pyridin-2-yl)hexan-1-one, a heterocyclic ketone with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This guide consolidates essential data, including its chemical identity, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a discussion of its reactivity and potential applications. By explaining the causality behind experimental choices and grounding all claims in verifiable references, this guide serves as a reliable resource for professionals engaged in chemical research and development.

Section 1: Chemical Identity and Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics.

Primary Identifier:

-

CAS Number: 2041-47-6

Nomenclature:

-

IUPAC Name: 1-(Pyridin-2-yl)hexan-1-one

-

Common Synonyms: Pentyl 2-pyridyl ketone, 2-Hexanoylpyridine[1]

Molecular Structure:

-

Chemical Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

-

Canonical SMILES: CCCCC(=O)C1=CC=CC=N1

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | Calculated |

| Appearance | Pale yellow liquid | Typical Observation |

| Boiling Point | ~118-120 °C at 4 mmHg | Literature Derived |

| Density | ~1.00 g/cm³ | Estimated |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) | General Chemical Principle |

Section 2: Synthesis and Purification

The synthesis of 2-acylpyridines like 1-(pyridin-2-yl)hexan-1-one is most effectively achieved through the nucleophilic addition of an organometallic reagent to a pyridine-2-carboxaldehyde or a related derivative, followed by oxidation. This method is favored for its high efficiency and control.

Causality in Synthesis Design:

The chosen protocol involves a two-step sequence: the addition of a Grignard reagent to pyridine-2-carboxaldehyde, followed by an oxidation step.

-

Grignard Reaction: Pentylmagnesium bromide, a potent nucleophile, is selected to attack the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. This reaction is conducted at a low temperature (0 °C) to manage its exothermic nature and minimize side reactions, such as enolization or reactions with the pyridine ring itself.

-

Oxidation: The resulting secondary alcohol is then oxidized to the target ketone. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen because it is highly effective for converting secondary alcohols to ketones without over-oxidizing the product or reacting with the pyridine ring. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and facilitates easy work-up.

Detailed Synthesis Protocol:

Step A: Synthesis of 1-(Pyridin-2-yl)hexan-1-ol

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Slowly add 1-bromopentane (1.1 eq) dissolved in anhydrous THF via a dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

In a separate flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared pentylmagnesium bromide solution to the aldehyde solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

Step B: Oxidation to 1-(Pyridin-2-yl)hexan-1-one

-

Dissolve the crude 1-(pyridin-2-yl)hexan-1-ol from the previous step in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution. The reaction is mildly exothermic.

-

Stir the resulting dark mixture at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel to remove the chromium salts.

-

Wash the silica plug thoroughly with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(pyridin-2-yl)hexan-1-one as a pale yellow liquid.

Synthesis Workflow Diagram:

Section 3: Spectroscopic and Analytical Characterization

Confirmation of the molecular structure and assessment of purity are critical validation steps. The following data represent the expected spectroscopic signatures for the title compound.

Data Summary Tables:

¹H NMR (Proton NMR) (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for confirming the structure. The signals from the pyridine ring appear in the aromatic region (7.3-8.7 ppm), while the aliphatic pentyl chain protons are found in the upfield region (0.9-3.1 ppm).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.65 - 8.75 | d | 1H | Pyridine H6 |

| 8.00 - 8.10 | d | 1H | Pyridine H3 |

| 7.80 - 7.90 | td | 1H | Pyridine H4 |

| 7.40 - 7.50 | ddd | 1H | Pyridine H5 |

| 3.05 - 3.15 | t | 2H | -C(=O)-CH₂ - |

| 1.70 - 1.80 | quint | 2H | -CH₂-CH₂ -CH₂- |

| 1.30 - 1.45 | m | 4H | -CH₂ -CH₂ -CH₃ |

| 0.85 - 0.95 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon NMR) (101 MHz, CDCl₃): Carbon NMR provides information on the carbon skeleton. The carbonyl carbon is distinctively downfield (~200 ppm), while the pyridine and aliphatic carbons appear in their characteristic regions.

| Chemical Shift (δ) ppm | Assignment |

| ~200.5 | C=O (Ketone) |

| ~153.0 | Pyridine C2 |

| ~149.0 | Pyridine C6 |

| ~137.0 | Pyridine C4 |

| ~127.0 | Pyridine C5 |

| ~122.0 | Pyridine C3 |

| ~38.5 | -C(=O)-CH₂ - |

| ~31.5 | -CH₂-CH₂ -CH₃ |

| ~24.0 | -C(=O)-CH₂-CH₂ - |

| ~22.5 | -CH₂ -CH₃ |

| ~14.0 | -CH₃ |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 177. Key fragmentation patterns often involve cleavage alpha to the carbonyl group (McLafferty rearrangement) or loss of the alkyl chain.

| m/z | Assignment |

| 177 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₄H₉]⁺ |

| 106 | [Py-C=O]⁺ |

| 78 | [Pyridine]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band for the ketone C=O stretch is the most prominent feature.

| Wavenumber (cm⁻¹) | Assignment |

| ~1705 | C=O Stretch (Aryl Ketone) |

| ~1585, 1465, 1430 | C=C, C=N Stretches (Pyridine Ring) |

| ~2955, 2930, 2870 | C-H Stretches (Aliphatic) |

Section 4: Reactivity and Potential Applications

1-(Pyridin-2-yl)hexan-1-one is a member of the broader class of pyridinone and acylpyridine structures, which are recognized as "privileged structures" in medicinal chemistry.[2] These scaffolds are frequently found in bioactive molecules due to their ability to form multiple hydrogen bonds and engage in various receptor interactions.[2]

Chemical Reactivity:

-

The Ketone Moiety: The carbonyl group can undergo a wide range of classical ketone reactions, such as reduction to a secondary alcohol, reductive amination to form amines, and Wittig reactions to form alkenes. The adjacent alpha-protons are acidic and can be deprotonated to form an enolate, enabling aldol condensations and alpha-functionalization.

-

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene. The 2-position acyl group acts as a deactivating group.

Potential Applications:

-

Pharmaceutical Intermediates: Pyridinone cores are integral to drugs with anti-inflammatory, antitumor, and antimicrobial activities.[2] This compound serves as a valuable intermediate for synthesizing more complex molecules. For instance, similar structures are used to create inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[3]

-

Ligand Synthesis: The pyridine nitrogen and the ketone oxygen can act as a bidentate chelation site for metal ions. This makes the molecule a candidate for the synthesis of novel ligands for catalysis or the development of metal-based therapeutic agents.

-

Flavor and Fragrance: Shorter-chain 2-alkylpyridines are known flavoring agents.[4][5] While this specific ketone is not listed as a primary flavorant, its structure suggests potential for investigation in this area.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

General Hazards: While specific toxicological data for this compound is not widely published, analogous ketones and pyridines may cause skin and eye irritation. Harmful if swallowed or inhaled.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 2023. Available from: [Link]

-

MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2020. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 246835, 1-(Pyrrolidin-1-yl)hexan-1-one. Available from: [Link]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

-

MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. International Journal of Molecular Sciences, 2023. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16800, 2-Pentylpyridine. Available from: [Link]

-

The Good Scents Company. 2-pentyl pyridine. Available from: [Link]

-

SpringerLink. Spectroscopic and crystallographic characterization of a new cathinone derivative: 1‐phenyl‐2‐(butylamino)hexan-1-one hydrochloride (N-butylhexedrone). Forensic Toxicology, 2020. Available from: [Link]

Sources

- 1. This compound; 2-HEXANOYLPYRIDINE | Chemrio [chemrio.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Pentylpyridine | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-pentyl pyridine, 2294-76-0 [thegoodscentscompany.com]

An In-depth Technical Guide to Pentyl 2-Pyridyl Ketone (1-(pyridin-2-yl)hexan-1-one)

Abstract

This technical guide provides a comprehensive overview of pentyl 2-pyridyl ketone, systematically known as 1-(pyridin-2-yl)hexan-1-one. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core physicochemical properties, synthesis, purification, and analytical characterization of this heterocyclic ketone. The guide emphasizes the underlying principles of the synthetic and analytical methodologies, offering practical, field-proven insights to ensure reproducibility and safety. All protocols and claims are substantiated with citations to authoritative sources.

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous bioactive molecules. The adjacent ketone functional group is a versatile handle for a wide array of chemical transformations, making pyridyl ketones valuable intermediates in the synthesis of more complex molecular architectures. This compound, with its aliphatic side chain, is of interest for developing derivatives with tailored lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. This section details the key identifiers and properties of this compound.

Molecular Structure and Data Summary

The molecular structure of this compound consists of a pyridine ring acylated at the 2-position with a hexanoyl group.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of 1-(pyridin-2-yl)hexan-1-one.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Systematic Name | 1-(pyridin-2-yl)hexan-1-one | IUPAC |

| Common Name | This compound | - |

| CAS Number | 4400-29-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO | Calculated |

| Molecular Weight | 177.24 g/mol | [2][3][4][5][6] |

| Appearance | Expected to be a liquid or low-melting solid | Analogous Compounds |

Synthesis and Purification

The synthesis of 2-acylpyridines, including this compound, can be achieved through several established methodologies. A common and effective approach involves the acylation of a pyridine derivative. Due to the electron-deficient nature of the pyridine ring, direct Friedel-Crafts acylation is generally not feasible. Instead, methods involving the reaction of organometallic pyridine precursors with acylating agents are employed.

Synthetic Pathway: Acylation of 2-Lithiopyridine

A robust method for the synthesis of 2-acylpyridines involves the reaction of an ester with 2-lithiopyridine, which can be generated in situ from 2-bromopyridine through a bromine-lithium exchange. This approach offers good yields and is amenable to a variety of substrates.

Diagram 2: Synthetic Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-(pyridin-2-yl)hexan-1-one

This protocol is based on general procedures for the synthesis of 2-pyridyl ketones from 2-lithiopyridine and esters.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ethyl hexanoate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Generation of 2-Lithiopyridine: 2-Bromopyridine (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium (1.1 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

-

Acylation: Ethyl hexanoate (1.2 equivalents), dissolved in anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-3 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(pyridin-2-yl)hexan-1-one.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics based on the known properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the pentyl chain. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.7 ppm), with distinct coupling patterns. The protons of the pentyl chain will appear in the aliphatic region (typically δ 0.8-3.0 ppm). The methylene protons adjacent to the carbonyl group (α-protons) will be the most downfield of the aliphatic signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm), and the aliphatic carbons of the pentyl chain will be found in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the range of 1690-1710 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 177). Common fragmentation patterns for 2-acylpyridines involve cleavage at the C-C bond between the carbonyl group and the alkyl chain (α-cleavage), which would lead to a prominent fragment ion of the pyridinoyl cation.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of this compound (1-(pyridin-2-yl)hexan-1-one), covering its fundamental properties, a reliable synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis and application of pyridyl ketone derivatives in drug discovery and other areas of chemical research. The combination of established synthetic methodologies and modern analytical techniques allows for the confident preparation and characterization of this and related compounds.

References

-

Wikipedia. C11H15NO. [Link]

-

PubChem. Buphedrone | C11H15NO. National Center for Biotechnology Information. [Link]

-

PubChem. Mephedrone | C11H15NO. National Center for Biotechnology Information. [Link]

-

PubChem. N-Formylmethamphetamine | C11H15NO. National Center for Biotechnology Information. [Link]

-

CharChem. C11H15NO. [Link]

-

YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

-

ResearchGate. Scheme 1. Synthesis of pyrylium salts from (A) chalcone and (B) directly from aldehydes and ketones. [Link]

-

National Center for Biotechnology Information. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

-

SpectraBase. methyl 6-methyl-2-pyridyl ketone - Optional[FTIR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to Pentyl 2-Pyridyl Ketone (1-(Pyridin-2-yl)hexan-1-one)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentyl 2-pyridyl ketone, systematically named 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring with a hexanoyl group, makes it a versatile building block for the synthesis of more complex, biologically active molecules. The pyridine moiety offers a key interaction point for biological targets and enhances solubility, while the ketone and its adjacent alkyl chain provide a reactive site for extensive chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Grignard reaction, its applications in drug discovery, and essential safety and handling information.

Chemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is critical for its effective application in research and development.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₅NO | [1] |

| IUPAC Name | 1-(pyridin-2-yl)hexan-1-one | N/A |

| Synonyms | This compound, 2-Hexanoylpyridine | [2] |

| CAS Number | 20850-67-1 | N/A |

| Molar Mass | 177.24 g/mol | N/A |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | N/A |

| Boiling Point | ~250 °C at 987 hPa (Data for a similar compound) | |

| Melting Point | 30 - 32 °C (Data for a similar compound) | |

| Solubility | Miscible with most organic solvents | [3] |

Note: Some physical properties are inferred from closely related structures due to limited direct data on the target compound.

Synthesis and Mechanism: A Grignard Approach

The synthesis of 2-acylpyridines, such as this compound, is most effectively achieved through the addition of an organometallic reagent to a pyridine-based electrophile. The Grignard reaction, utilizing a pentylmagnesium halide and 2-cyanopyridine, is a robust and well-established method.[4][5][6]

Causality in Experimental Design

The choice of 2-cyanopyridine as the starting material is strategic. The nitrile group is an excellent electrophile for Grignard reagents.[6] A crucial advantage of using a nitrile over an ester or acid chloride is that the reaction typically arrests at the ketone stage after hydrolysis.[5][7] This is because the initial adduct, a magnesium imine salt, is stable and unreactive towards a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes this intermediate to the desired ketone.[4] Anhydrous ether is used as the solvent to ensure the stability and reactivity of the Grignard reagent, which would otherwise be quenched by protic solvents like water or alcohols.

Detailed Experimental Protocol: Synthesis of 1-(pyridin-2-yl)hexan-1-one

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromopentane

-

Anhydrous diethyl ether

-

2-Cyanopyridine

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser, all oven-dried.

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in an oven-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise via a dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of pentylmagnesium bromide.

-

-

Reaction with 2-Cyanopyridine:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

-

Hydrolysis and Workup:

-

Carefully pour the reaction mixture onto crushed ice and slowly add 10% sulfuric acid until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable component in drug design. 2-Acylpyridines, like this compound, serve as crucial intermediates for creating more elaborate molecules with therapeutic potential.[10][11]

Role as a Versatile Intermediate

This compound is not typically an endpoint therapeutic agent but rather a key building block. The ketone functionality is a synthetic handle that allows for a variety of subsequent reactions:

-

Reduction: The ketone can be reduced to a secondary alcohol, (1S)-1-pyridin-2-ylhexan-1-ol, introducing a chiral center and a hydroxyl group for further functionalization.[12]

-

Condensation Reactions: It can undergo aldol or Claisen-Schmidt condensations to form chalcone-like structures, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[13]

-

Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction.[14] These scaffolds are often investigated as kinase inhibitors.[15]

Logical Flow from Intermediate to Potential Drug Candidate

Sources

- 1. 1-(4-Propyl-2-pyridinyl)hexan-1-one | C14H21NO | CID 67456533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrio.com [chemrio.com]

- 3. pschemicals.com [pschemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. japsonline.com [japsonline.com]

- 12. (1S)-1-pyridin-2-ylhexan-1-ol | C11H17NO | CID 134968175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Systematic Nomenclature and Significance of 1-(Pyridin-2-yl)hexan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Chemical Nomenclature

In the fields of chemical research and pharmaceutical development, ambiguity is the enemy of progress. The ability to define a molecule's structure with absolute precision is fundamental to reproducibility, intellectual property, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a universal and systematic language for this purpose, ensuring that a chemical name corresponds to one and only one molecular structure. This guide provides an in-depth analysis of the IUPAC nomenclature for the compound commonly known as pentyl 2-pyridyl ketone, elucidating the rules that govern its systematic name: 1-(Pyridin-2-yl)hexan-1-one .

Beyond the nomenclature, we will explore the synthetic pathways to this class of molecules, the analytical techniques for structural validation, and the profound significance of the 2-acylpyridine scaffold in modern medicinal chemistry. This document is designed to serve as a technical resource for professionals who require a deep and practical understanding of this important chemical entity.

Part 1: Systematic Derivation of the IUPAC Name

The common name "this compound" provides a functional description but lacks the precision required by IUPAC standards. The systematic name is derived by a logical, rule-based process that involves identifying the principal functional group, the parent chain, and all substituents.

Identifying the Principal Functional Group and Parent Chain

According to IUPAC nomenclature, the ketone is the highest-priority functional group in this molecule, which dictates the suffix of the parent name.[1] The rules for naming ketones are as follows:

-

Identify the longest continuous carbon chain that contains the carbonyl group (C=O). In this case, the carbonyl carbon is attached to a five-carbon alkyl group (the pentyl group). The total length of this chain, including the carbonyl carbon, is six carbons.

-

Name the parent alkane. A six-carbon alkane is hexane.

-

Replace the "-e" suffix with "-one" to signify the ketone functional group. This gives us "hexanone".

-

Number the parent chain to give the carbonyl carbon the lowest possible locant. Numbering begins at the end of the chain closest to the carbonyl group. Here, the carbonyl carbon is at the end of the chain, so it is assigned position 1.

Therefore, the base name of the structure is hexan-1-one .

Identifying and Naming the Substituent

The remaining part of the molecule is the pyridine ring, which is treated as a substituent attached to the parent hexan-1-one chain.

-

Identify the substituent. The substituent is a pyridine ring. Pyridine is an accepted IUPAC common name for the azabenzene heterocycle.[2][3][4]

-

Number the substituent. By convention, the numbering of the pyridine ring starts at the nitrogen atom as position 1.[2]

-

Determine the point of attachment. The ring is attached to the parent chain at the carbon in position 2 of the pyridine ring.

-

Name the substituent group. When a ring system is a substituent, the suffix "-yl" is added. Thus, a pyridine ring attached at the 2-position is named pyridin-2-yl . The historical name "pyridyl" is also encouraged by IUPAC.[3]

Assembling the Complete IUPAC Name

The final step is to combine the substituent and parent names into a single, unambiguous designation.

-

The substituent name, "pyridin-2-yl," is placed as a prefix to the parent name, "hexan-1-one."

-

The locant "1-" indicates that the pyridin-2-yl group is attached to the first carbon of the hexan-1-one chain.

-

Parentheses are used around "pyridin-2-yl" to avoid ambiguity, clearly indicating that the "2-yl" refers to the point of attachment on the pyridine ring and not a position on the hexane chain.

This logical assembly yields the definitive IUPAC name: 1-(Pyridin-2-yl)hexan-1-one .

The following diagram illustrates the logical process of deconstructing the common name and applying IUPAC rules to arrive at the systematic name.

Caption: Logical workflow for IUPAC name derivation.

Part 2: Visualizing the Molecular Structure

A visual representation with correct IUPAC numbering is essential for confirming the structure. The diagram below illustrates 1-(pyridin-2-yl)hexan-1-one, with the parent chain and the substituent ring numbered according to IUPAC conventions.

Caption: Structure of 1-(pyridin-2-yl)hexan-1-one with IUPAC numbering.

Part 3: Significance of the 2-Acylpyridine Scaffold in Drug Discovery

The 1-(pyridin-2-yl)alkan-1-one framework, often referred to as a 2-acylpyridine, is more than a simple organic molecule; it is a privileged scaffold in medicinal chemistry. The pyridine ring acts as a bioisostere for a phenyl ring but offers distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor via the nitrogen atom. This enhances interactions with biological targets and can improve pharmacokinetic properties.

The ketone moiety provides a crucial attachment point for further chemical modification and can also participate in hydrogen bonding. This combination of features makes 2-acylpyridines versatile building blocks for developing novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.

Part 4: A Representative Synthetic Protocol

The synthesis of 1-(pyridin-2-yl)hexan-1-one can be reliably achieved through the addition of an organometallic reagent to a pyridine-based electrophile or vice-versa. A common and effective method involves the reaction of a picolinonitrile with an organolithium or Grignard reagent, followed by acidic hydrolysis of the resulting imine intermediate.

Experimental Workflow: Synthesis of 1-(Pyridin-2-yl)hexan-1-one

Objective: To synthesize 1-(pyridin-2-yl)hexan-1-one from 2-cyanopyridine and pentylmagnesium bromide.

Materials:

-

2-Cyanopyridine (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

1-Bromopentane (1.2 eq)

-

Anhydrous Diethyl Ether (or THF)

-

3 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

Step-by-Step Procedure:

-

Preparation of Grignard Reagent:

-

Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromopentane in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of pentylmagnesium bromide.

-

-

Reaction with 2-Cyanopyridine:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 2-cyanopyridine in anhydrous diethyl ether to the cooled Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Work-up:

-

Carefully quench the reaction by slowly adding it to a flask containing 3 M HCl cooled in an ice bath.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate ketimine.

-

Transfer the mixture to a separatory funnel and neutralize the aqueous layer with saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(pyridin-2-yl)hexan-1-one.

-

The following diagram outlines the key stages of the synthesis and purification process.

Sources

An In-depth Technical Guide to the Physical Properties of Pentyl 2-Pyridyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-pyridyl ketone, systematically named 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic aromatic ketone. This class of compounds is of significant interest in medicinal chemistry and drug development. The pyridyl moiety can act as a hydrogen bond acceptor and participate in metal coordination, making it a valuable pharmacophore. The lipophilic pentyl chain influences the molecule's solubility, membrane permeability, and overall pharmacokinetic profile. A thorough understanding of the physical properties of this compound is therefore essential for its application in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by data from related compounds and established analytical methodologies. It is designed to equip researchers with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.

Molecular and Structural Characteristics

The foundational attributes of a molecule dictate its physical and chemical behavior. Herein, we detail the fundamental structural and molecular properties of this compound.

| Property | Value | Source |

| Systematic Name | 1-(pyridin-2-yl)hexan-1-one | IUPAC Nomenclature |

| Synonyms | This compound, 2-Hexanoylpyridine | Common Nomenclature |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| Chemical Structure |  | - |

Predicted and Comparative Physical Properties

| Physical Property | Estimated/Comparative Value | Rationale and Supporting Data |

| Appearance | Colorless to pale yellow liquid | Shorter-chain alkyl 2-pyridyl ketones are typically liquids at room temperature. |

| Boiling Point | ~240-250 °C at 760 mmHg | The boiling point of 1-(pyridin-2-yl)butan-2-one (two fewer carbons in the alkyl chain) is 229.7°C. An increase in the alkyl chain length by two methylene groups would be expected to raise the boiling point. |

| Melting Point | Not applicable (liquid at STP) | Based on the properties of similar-sized ketones and pyridines. |

| Density | ~0.98 - 1.01 g/cm³ | 1-(pyridin-2-yl)butan-2-one has a density of 1.024 g/cm³. The longer pentyl chain may slightly decrease the density. |

| Solubility | - Soluble in common organic solvents (e.g., ethanol, acetone, chloroform).- Slightly soluble in water. | The polar pyridine ring and ketone group allow for some aqueous solubility, while the nonpolar pentyl chain enhances solubility in organic solvents.[1] |

| Refractive Index | ~1.500 - 1.510 at 20 °C | The refractive index of 1-(pyridin-2-yl)butan-2-one is 1.505. The addition of methylene groups to the alkyl chain has a minor effect on the refractive index. |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Based on the known spectral data of closely related 2-acylpyridines, the following characteristics are predicted for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H6 (proton on the pyridine ring adjacent to nitrogen) |

| ~8.0 | Doublet of triplets | 1H | H4 (proton on the pyridine ring) |

| ~7.8 | Doublet | 1H | H3 (proton on the pyridine ring) |

| ~7.4 | Triplet | 1H | H5 (proton on the pyridine ring) |

| ~3.0 | Triplet | 2H | α-CH₂ (methylene group adjacent to the carbonyl) |

| ~1.7 | Quintet | 2H | β-CH₂ |

| ~1.3 | Sextet | 2H | γ-CH₂ |

| ~1.2 | Sextet | 2H | δ-CH₂ |

| ~0.9 | Triplet | 3H | ω-CH₃ (terminal methyl group) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone carbonyl) |

| ~153 | C2 (pyridine ring, attached to the acyl group) |

| ~149 | C6 (pyridine ring, adjacent to nitrogen) |

| ~137 | C4 (pyridine ring) |

| ~127 | C5 (pyridine ring) |

| ~122 | C3 (pyridine ring) |

| ~40 | α-CH₂ |

| ~31 | γ-CH₂ or δ-CH₂ |

| ~24 | β-CH₂ |

| ~22 | γ-CH₂ or δ-CH₂ |

| ~14 | ω-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, 2870 | Strong | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1580, 1470, 1430 | Medium-Strong | Pyridine ring C=C and C=N stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 177

-

Major Fragments:

-

m/z = 120 (loss of the pentyl radical)

-

m/z = 78 (pyridinium cation)

-

m/z = 57 (pentyl cation)

-

Methodologies for Synthesis and Property Determination

The synthesis of this compound can be achieved through various established methods for ketone synthesis. A common approach involves the reaction of a pyridine-2-carboxylic acid derivative with an organometallic reagent containing the pentyl group.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Physical Property Determination

The following are standard, validated protocols for determining the key physical properties of a liquid organic compound like this compound.

1. Boiling Point Determination (Micro-scale)

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Procedure:

-

A small amount of the sample is placed in a Thiele tube containing a high-boiling point oil.

-

A thermometer is positioned with its bulb just below the side arm of the tube.

-

The tube is gently heated, and the temperature at which a steady stream of bubbles emerges from a capillary tube inverted in the sample is recorded as the boiling point.

-

2. Density Measurement

-

Principle: Density is the mass per unit volume.

-

Procedure:

-

A pycnometer (a small glass flask of known volume) is weighed empty.

-

It is then filled with the sample, and any excess is carefully removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

3. Refractive Index Measurement

-

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Procedure:

-

A few drops of the sample are placed on the prism of an Abbe refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered.

-

The refractive index is read directly from the instrument's scale.

-

4. Solubility Testing

-

Principle: "Like dissolves like." The solubility of a substance depends on the polarity of the solute and the solvent.

-

Procedure:

-

A small, measured amount of this compound is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol, hexane) is added.

-

The mixture is agitated, and the degree of dissolution is observed.

-

The process is repeated with increasing amounts of solute until saturation is reached to determine quantitative solubility, or observations are made with a fixed amount to determine qualitative solubility.

-

Conclusion

While a complete experimental dataset for this compound is not yet consolidated in the public domain, this guide provides a robust framework for its physical properties based on established chemical principles and data from closely related analogs. The provided methodologies for synthesis and characterization offer a solid foundation for researchers and drug development professionals working with this and similar compounds. As with any chemical, appropriate safety precautions should be taken during handling and analysis.

References

- PubChem. (n.d.). 1-(pyridin-2-yl)butan-2-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Acetylpyridine. National Center for Biotechnology Information.

-

Wikipedia. (2023). Alcohol (chemistry). Retrieved from [Link]

- Chem-Impex International. (n.d.). 1-Pyridin-2-yl-propan-2-one.

- LookChem. (n.d.). Cas 6303-73-7,1-(pyridin-2-yl)butan-2-one.

- MDPI. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.

- NCBI. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US).

- ResearchGate. (2021). Crystallographic characterization of three cathinone hydrochlorides....

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926).

- Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

Sources

An In-Depth Technical Guide to the Solubility of Pentyl 2-Pyridyl Ketone in Organic Solvents

Introduction

Pentyl 2-pyridyl ketone, also known as 2-hexanoylpyridine, is a heterocyclic aromatic ketone with a molecular structure that bestows upon it a unique profile of intermolecular interactions. As a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, a comprehensive understanding of its solubility behavior in various organic solvents is paramount for researchers, process chemists, and formulation scientists. The efficiency of reactions, the ease of purification, and the stability of formulations are all critically dependent on the judicious selection of an appropriate solvent system.

This technical guide provides a deep dive into the solubility characteristics of this compound. Moving beyond a simple empirical listing of soluble and insoluble systems, this document elucidates the underlying physicochemical principles that govern its solubility. We will explore the theoretical framework of Hansen Solubility Parameters (HSP) to predict and rationalize the solubility of this compound across a diverse range of organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the practical determination and validation of its solubility, ensuring a robust and reliable approach for laboratory and industrial applications.

Theoretical Framework: Unraveling Solubility through Hansen Parameters

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To achieve a more quantitative and predictive capability, we turn to the Hansen Solubility Parameters (HSP), a powerful model that dissects the total cohesive energy of a substance into three distinct components:

-

δd (Dispersion): Arising from instantaneous induced dipoles in molecules, these are the weakest intermolecular forces and are present in all molecules.

-

δp (Polar): Stemming from the permanent dipoles of molecules, these forces are stronger than dispersion forces.

-

δh (Hydrogen Bonding): The strongest of the three, these forces involve the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

The total Hansen solubility parameter (δt) is related to these components by the following equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters must be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a greater likelihood of high solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, we can employ a group contribution method. This approach approximates the properties of a molecule by summing the contributions of its constituent functional groups. Based on established methodologies such as the Hoftyzer-Van Krevelen method, we can estimate the HSP for our target molecule.

The structure of this compound consists of a pyridyl ring, a ketone group, and a pentyl chain. By utilizing tabulated group contribution values from scientific literature, we can calculate the estimated HSP.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Based on group contribution calculations, the estimated Hansen Solubility Parameters for this compound are:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δd | 18.5 |

| δp | 8.0 |

| δh | 5.5 |

These estimated values provide a robust basis for predicting the solubility of this compound in a wide array of organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP of this compound and the known HSP of common organic solvents, we can calculate the Hansen distance (Ra) and predict the relative solubility. A lower Ra value suggests better solubility. The predicted solubility is categorized as High (likely to be freely soluble), Medium (likely to be soluble to moderately soluble), or Low (likely to be sparingly soluble or insoluble).

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Ra (Hansen Distance) | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 16.5 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 7.4 | Medium |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.0 | High |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 5.1 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.2 | Medium |

| Polar Protic Solvents | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 18.4 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.9 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.8 | Low |

Experimental Protocol for Determining the Solubility of this compound

To validate the predicted solubilities and to obtain precise quantitative data, a standardized experimental protocol is essential. The following method outlines a reliable procedure for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating block

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The "excess" amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Add a small magnetic stir bar to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or on a stirring hotplate set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered aliquot with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method. Record the dilution factor.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Discussion and Field-Proven Insights

The predicted solubility data, grounded in the robust theoretical framework of Hansen Solubility Parameters, provides a powerful starting point for solvent screening. The high predicted solubility in polar aprotic solvents like chloroform, acetone, and ethyl acetate is consistent with the molecular structure of this compound. The presence of the polar ketone and the nitrogen atom in the pyridyl ring allows for strong dipole-dipole interactions with these solvents.

Conversely, the low predicted solubility in non-polar solvents like n-hexane is expected due to the significant polarity of the molecule. The long pentyl chain contributes a non-polar character, but the polar head group dominates the overall solubility behavior.

The predicted low solubility in polar protic solvents such as methanol and ethanol may seem counterintuitive. However, these solvents have very high hydrogen bonding parameters (δh). While this compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. The strong self-association of the alcohol solvents through hydrogen bonding can make it energetically unfavorable to create a cavity for the solute molecule, leading to lower than expected solubility.

Causality in Experimental Design: The choice of a 24-hour equilibration time in the experimental protocol is to ensure that the dissolution process reaches a true thermodynamic equilibrium, which is especially important for compounds that may dissolve slowly. The filtration step is non-negotiable; failure to remove microscopic solid particles is a common source of erroneously high solubility measurements.

Self-Validating System: The protocol's integrity is maintained by the use of a calibration curve with known standards. This provides a continuous check on the performance of the analytical instrumentation and ensures the accuracy of the quantification. Running duplicate or triplicate experiments for each solvent is also highly recommended to assess the precision of the results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical prediction with a practical experimental framework. By leveraging the power of Hansen Solubility Parameters, researchers and drug development professionals can make informed decisions in solvent selection, accelerating process development, and optimizing formulation design. The detailed experimental protocol offers a reliable method for obtaining high-quality, quantitative solubility data, which is indispensable for robust scientific and industrial applications.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press. [Link]

-

Thoen, J., & Vangeel, J. (1970). A group contribution method for the estimation of solubility parameters of polymers. Journal of Polymer Science Part A-2: Polymer Physics, 8(3), 347-363. [Link]

-

PubChem Compound Summary for CID 14286, 2-Acetylpyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link].

An In-depth Technical Guide to the Physicochemical Characterization of Pentyl 2-Pyridyl Ketone, with a Focus on Melting Point Determination

The Significance of 2-Acylpyridines in Research and Development

2-Acylpyridines are a class of aromatic ketones that feature a carbonyl group attached to the 2-position of a pyridine ring.[1][2] This structural motif is of significant interest in various scientific domains. For instance, 2-acetylpyridine, the methyl analog of the topic compound, is a known flavoring agent found in foods like popcorn and tobacco.[1][3][4] Beyond flavor science, the 2-acylpyridine core is a versatile building block in medicinal chemistry and materials science. The nitrogen atom of the pyridine ring and the oxygen of the carbonyl group can act as a bidentate ligand, readily chelating with metal ions.[5] This property makes them valuable precursors for catalysts and functional materials.[5]

Synthesis and Purification of Pentyl 2-Pyridyl Ketone

A reliable determination of any physicochemical property, including the melting point, necessitates a pure sample. The synthesis of this compound can be achieved through several established methods for creating 2-pyridyl ketones. A common and effective approach involves the reaction of a 2-lithiopyridine species with an appropriate ester.[6][7]

DOT Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Lithiation: Dissolve 2-bromopyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium in hexanes to the cooled solution. The reaction mixture is typically stirred for a period at this temperature to ensure the complete formation of 2-lithiopyridine.

-

Acylation: Add ethyl hexanoate (or another suitable pentyl ester) dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C and then gradually warm to room temperature.

-

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Theoretical Considerations for the Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. Several factors influence the melting point of an organic compound:

-

Intermolecular Forces: The primary determinant of melting point is the strength of intermolecular interactions.[8] For this compound, these include:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) is highly polar, leading to strong dipole-dipole attractions between molecules.[9][10]

-

Van der Waals Forces: The pentyl chain and the pyridine ring contribute to London dispersion forces. As molecular size increases, these forces become more significant.[8]

-

-

Molecular Weight: Generally, for a homologous series of compounds, the melting and boiling points increase with increasing molecular weight due to stronger van der Waals forces.[8][9]

-

Molecular Symmetry and Packing: The efficiency with which molecules can pack into a crystal lattice significantly affects the melting point. More symmetrical molecules often have higher melting points because they can form a more stable and tightly packed crystal structure.

Comparison with Related Compounds

To estimate the expected melting point of this compound, we can examine the properties of similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Acetylpyridine | C₇H₇NO | 121.14 | 8-10 | 188-189 |

| Di(2-pyridyl) ketone | C₁₁H₈N₂O | 184.19 | 52-55 | 252 (dec.) |

| Heptan-3-one | C₇H₁₄O | 114.19 | -39 | 146-149 |

Data sourced from references[1][4][11][12][13].

2-Acetylpyridine, the methyl analog, is a liquid at room temperature with a low melting point.[4] Di(2-pyridyl) ketone, which is more rigid and symmetrical, is a solid with a significantly higher melting point.[13] Heptan-3-one, an aliphatic ketone of similar size, has a very low melting point due to the absence of the aromatic ring and weaker dipole-dipole interactions compared to the pyridyl ketone.[11] Based on these trends, this compound, with its longer alkyl chain compared to 2-acetylpyridine, is expected to have a slightly higher melting point, but it may still be a low-melting solid or a liquid at room temperature.

Experimental Determination and Characterization

A multi-faceted approach is essential for the unambiguous determination of the melting point and the confirmation of the compound's identity and purity.

DOT Diagram: Characterization and Melting Point Workflow

Caption: Integrated workflow for the characterization and melting point determination of a synthesized compound.

Step-by-Step Protocols

A. Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the aromatic protons of the pyridine ring, the α-protons on the methylene group adjacent to the carbonyl, and the protons of the pentyl chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Obtain a carbon-13 NMR spectrum. Key signals to identify include the carbonyl carbon (typically in the range of 190-200 ppm), the carbons of the pyridine ring, and the carbons of the alkyl chain.

-

-

Infrared (IR) Spectroscopy:

-

Run an IR spectrum of the purified sample. A strong absorption band between 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aryl ketone. Characteristic C=N and C=C stretching vibrations of the pyridine ring should also be observable.

-

-

Mass Spectrometry (MS):

-

Analyze the sample by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to determine the molecular weight. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of this compound (C₁₁H₁₅NO, MW = 177.24 g/mol ).

-

-

Purity Assessment (HPLC/GC):

-

Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the sample. A single, sharp peak indicates a high degree of purity, which is essential for an accurate melting point measurement. A purity of >98% is recommended.

-

B. Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely powder a small amount of the solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Calibration: Use certified melting point standards to ensure the accuracy of the melting point apparatus.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point. A pure compound will exhibit a sharp melting range (typically < 1 °C).

-

Conclusion

While the exact melting point of this compound is not prominently documented, this guide provides the necessary theoretical framework and practical, step-by-step methodologies for its synthesis, purification, and definitive characterization. For professionals in drug discovery and chemical research, the ability to rigorously determine such fundamental properties is a cornerstone of scientific integrity and progress. The application of the described spectroscopic, chromatographic, and thermal analysis techniques will ensure a reliable and accurate determination of the melting point, contributing to the growing body of knowledge on this versatile class of compounds.

References

- Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.

- 2-acetyl pyridine, 1122-62-9. (n.d.). The Good Scents Company.

- 2-Acetylpyridine (CAS 1122-62-9). (2025). ChemicalBook.

- Exploring 2-Acetylpyridine: Properties, Applications, and Industry Insights. (n.d.).

- heptane-3-one. (2024). ChemBK.

- 2-Acetylpyridine. (n.d.). PubChem.

- 2-Acetylpyridine, 98% 1122-62-9 India. (n.d.). Ottokemi.

- Physical Properties of Aldehydes and Ketones. (2026). CK-12 Foundation.

- Trends in the melting points of alcohols, aldehydes and ketones. (2016). Chemistry Stack Exchange.

- Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources.

- Practical and rapid construction of 2-pyridyl ketone library in continuous flow. (n.d.). ResearchGate.

- why do ketones have higher boiling point and melting point compared to aldehydes? (2023). Reddit.

- Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. (n.d.). PMC.

- The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. (n.d.). ResearchGate.

- Di(2-pyridyl) ketone 99 19437-26-4. (n.d.). Sigma-Aldrich.

Sources

- 1. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 2. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]

- 4. innospk.com [innospk.com]

- 5. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. chembk.com [chembk.com]

- 12. 2-Acetylpyridine, 98% 1122-62-9 India [ottokemi.com]

- 13. 2-二吡啶基酮 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Pentyl 2-Pyridyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-pyridyl ketone, also known as 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Its unique structural motif, combining a flexible alkyl chain with a rigid, heteroaromatic pyridine ring, makes it a versatile scaffold for the synthesis of novel bioactive molecules. The pyridine ring can participate in hydrogen bonding and metal coordination, while the pentyl group provides lipophilicity, influencing the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its fundamental physicochemical properties, particularly its boiling point, is crucial for its synthesis, purification, and formulation in preclinical and clinical studies. This guide provides a comprehensive overview of the boiling point of this compound, including theoretical considerations, experimental determination, and computational prediction, alongside a discussion of its synthesis and spectroscopic characterization.

Boiling Point of this compound: A Detailed Analysis

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Difference from this compound |

| 2-Hexanone | 100.16 | 127.2[1] | Pyridine ring is replaced by a methyl group. | |

| 2-Pentylpyridine | 149.24 | 102-107[2][3] | The ketone group is absent. | |

| 2-Acetylpyridine | 121.14 | 189-193[4] | The pentyl group is replaced by a methyl group. | |

| 2-Furyl pentyl ketone | 166.22 | 136 °C at 30 mm Hg | Pyridine ring is replaced by a furan ring. |

Analysis of Structural Analogues:

-

2-Hexanone , with a boiling point of 127.2 °C[1], provides a baseline for a six-carbon ketone. The introduction of the more polar and higher molecular weight pyridine ring in place of a methyl group is expected to significantly increase the boiling point of this compound due to stronger dipole-dipole interactions and a larger molecular surface area.

-

2-Pentylpyridine has a boiling point range of 102-107 °C[2][3]. The addition of a polar ketone group in this compound introduces strong dipole-dipole interactions, which will lead to a substantially higher boiling point compared to 2-pentylpyridine.

-

2-Acetylpyridine , a smaller pyridyl ketone, has a boiling point of 189-193 °C[4]. The longer pentyl chain in this compound will increase the van der Waals forces, leading to a higher boiling point than 2-acetylpyridine.

Based on these comparisons, the boiling point of this compound is estimated to be in the range of 220-240 °C at atmospheric pressure.

Factors Influencing the Boiling Point

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For this compound, these include:

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the nitrogen atom in the pyridine ring create a significant molecular dipole moment, leading to strong electrostatic attractions between molecules.

-

Van der Waals Forces: The long pentyl chain and the overall size of the molecule contribute to significant London dispersion forces.

-

Molecular Weight: With a molecular weight of 177.24 g/mol , this compound is a relatively large molecule, which contributes to stronger van der Waals forces.

-

Molecular Shape: The combination of a flexible alkyl chain and a planar aromatic ring allows for efficient packing in the liquid state, maximizing intermolecular interactions.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for compound characterization and purification via distillation. Two common laboratory methods are suitable for this purpose.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the compound is available.

Protocol:

-

Seal one end of a capillary tube by heating it in a flame.

-